molecular formula C22H18FN7 B612291 Vactosertib CAS No. 1352608-82-2

Vactosertib

Número de catálogo B612291
Número CAS: 1352608-82-2
Peso molecular: 399.42
Clave InChI: FJCDSQATIJKQKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vactosertib is a small molecule inhibitor of the TGF-β type I receptor kinase. It suppresses the viability of human MM cells and is associated with a potent anti-myeloma effect, suppressing bone resorption and modulating the MM TME in a immunocompetent preclinical model of MM .


Chemical Reactions Analysis

Vactosertib has been shown to enhance the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .


Physical And Chemical Properties Analysis

Vactosertib has a molecular weight of 399.42 and its CAS number is 1352608-82-2 . It’s a potent, orally active, and ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor .

Aplicaciones Científicas De Investigación

Treatment of Metastatic Pancreatic Cancer

Vactosertib has been used in combination with FOLFOX (a type of chemotherapy) in patients with metastatic pancreatic cancer who have failed first-line gemcitabine/nab-paclitaxel . In preclinical studies, this combination has shown to improve pancreatic cancer survival by suppressing cell migration, invasion, and epithelial-mesenchymal transition (EMT), highlighting a potential clinical application for pancreatic ductal adenocarcinoma (PDAC) patients .

Treatment of Relapsed/Refractory Multiple Myeloma

A phase 1b trial has been conducted to determine the safety, efficacy, and maximal tolerated dose of Vactosertib in relapsed and/or refractory multiple myeloma (RRMM) patients who had received -2 lines of chemoimmunotherapy in combination with standard dosage of Pomalidomide without any corticosteroids . The results showed that Vactosertib with Pomalidomide synergistically reduced myeloma viability .

Treatment of Desmoid Tumors

The combination of Vactosertib and Imatinib has shown promising clinical activity in patients with progressive, locally advanced desmoid tumors . This is the first study investigating a novel target agent, a TGF-β inhibitor, in this rare and difficult-to-treat desmoid tumor .

Inhibition of Cancer Cell Invasion

In histological analysis, it has been observed that cancer cell invasion to surrounding tissues was markedly reduced in Vactosertib and combination treatment groups . This suggests a potential application of Vactosertib in preventing cancer metastasis.

Regulation of Apoptotic Process

RNA-sequencing analysis of tumor RNA has shown that the apoptotic process is positively regulated in the Vactosertib plus nal-IRI/5-FU/LV group . This indicates a potential role of Vactosertib in inducing apoptosis in cancer cells, which could be beneficial in cancer treatment.

Mecanismo De Acción

Mode of Action

Upon oral administration, Vactosertib inhibits the activity of TGFBR1 and prevents TGF-beta/TGFBR1-mediated signaling . This results in the suppression of tumor growth in TGFBR1-overexpressing tumor cells . As a tumor promoter, the TGF-β pathway enhances cell proliferation, migratory invasion, metastatic spread within the tumor microenvironment, and suppresses immunosurveillance .

Biochemical Pathways

Vactosertib affects the TGF-β signaling pathway, which is critical in colorectal cancer (CRC) pathogenesis . The inhibition of this signaling pathway can decrease epithelial-to-mesenchymal transition and metastasis, and increase the infiltration of immune cells such as cytotoxic T-cells to the tumor mass .

Pharmacokinetics

Vactosertib is rapidly absorbed after oral administration with a median time to maximum concentration (tmax) of 1.2 hours and quickly eliminated with a median terminal half-life (t1/2) of 3.2 hours . The area under the concentration-time curve within a dosing interval increases in proportion to the dose . The median values of apparent clearance and volume of distribution are 29 L/h and 133 L, respectively . There is negligible accumulation when Vactosertib is administered once daily for five days . Given its short half-life, it may be necessary to administer Vactosertib twice or thrice daily to maintain its concentrations above the minimum effective level over a dosing interval .

Result of Action

Vactosertib has been shown to decrease cell proliferation and induce spheroid shrinkage . It suppresses the cell cycle and induces apoptosis by regulating the expression of p53 and BAX proteins . Vactosertib also enhances the inhibitory effect of 5-FU on the invasive behavior of CRC cells by upregulating the expression of E-cadherin and inhibiting MMP-9 enzymatic activity .

Action Environment

The efficacy of Vactosertib can be influenced by the tumor microenvironment. For instance, in the context of multiple myeloma, functional blockade of the TGF signaling pathway by Vactosertib improves the efficacy of cytotoxic and immune therapies . Additionally, Vactosertib combined with pomalidomide was found to reduce TGF- in patient bone marrow and suppress PD-1 expression on CD8 + T-cells .

Safety and Hazards

Vactosertib is considered toxic and can cause skin irritation, serious eye irritation, and respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, it has been shown to have an acceptable safety profile .

Direcciones Futuras

Vactosertib has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and colorectal cancer . Future research will likely focus on further evaluating its safety and efficacy in larger clinical trials, as well as exploring its potential in combination with other therapies .

Propiedades

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCDSQATIJKQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401010181
Record name Vactosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352608-82-2
Record name Vactosertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352608822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vactosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vactosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401010181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VACTOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4O391P5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.